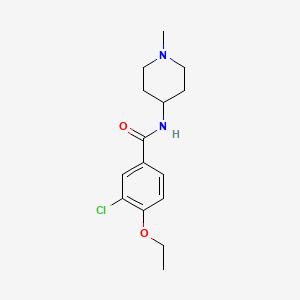![molecular formula C17H27N3O3S B5429987 N-(4-{[(1-methylbutyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5429987.png)
N-(4-{[(1-methylbutyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(1-methylbutyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, commonly known as compound X, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
科学研究应用
Compound X has several potential applications in the field of scientific research. One of the most promising applications is in the study of the enzyme it inhibits. This enzyme is involved in several important biochemical pathways, and its inhibition can lead to the development of new drugs for the treatment of various diseases. Additionally, compound X can be used to study the effects of enzyme inhibition on cellular function and metabolism.
作用机制
Compound X is a potent and selective inhibitor of a specific enzyme, which plays a crucial role in several biochemical pathways. The exact mechanism of action of compound X is not fully understood, but it is believed to bind to a specific site on the enzyme, preventing its normal function. This leads to a disruption of the biochemical pathways in which the enzyme is involved, resulting in various physiological effects.
Biochemical and Physiological Effects
The inhibition of the enzyme by compound X can lead to several biochemical and physiological effects. These effects are dependent on the specific pathways in which the enzyme is involved. Some of the potential effects of compound X include the inhibition of cell growth and proliferation, the modulation of neurotransmitter release, and the alteration of metabolic pathways.
实验室实验的优点和局限性
One of the major advantages of compound X is its selectivity for the specific enzyme it inhibits. This allows researchers to study the effects of enzyme inhibition on specific pathways without affecting other cellular processes. Additionally, the potency of compound X makes it a useful tool for studying the effects of enzyme inhibition at low concentrations.
However, there are also some limitations to the use of compound X in lab experiments. The complex synthesis process and the high cost of the compound can make it difficult to obtain in large quantities. Additionally, the selectivity of compound X for the specific enzyme it inhibits may limit its usefulness in studying other pathways that are not directly affected by the enzyme.
未来方向
There are several potential future directions for research involving compound X. One area of interest is the development of new drugs based on the inhibition of the enzyme targeted by compound X. Additionally, further studies can be conducted to determine the potential effects of compound X on other biochemical pathways. Finally, the development of more efficient and cost-effective synthesis methods for compound X can expand its availability for use in scientific research.
Conclusion
In conclusion, compound X is a promising chemical compound with several potential applications in the field of scientific research. Its selectivity and potency make it a useful tool for studying the effects of enzyme inhibition on specific pathways. Further research is needed to fully understand the mechanism of action of compound X and its potential effects on other biochemical pathways. The development of more efficient synthesis methods and the exploration of new applications for compound X can expand its usefulness in the field of biochemistry and pharmacology.
合成方法
The synthesis of compound X involves several steps, starting with the reaction between 4-aminobenzenesulfonamide and 1-methylbutylamine to form N-(4-{[(1-methylbutyl)amino]sulfonyl}phenyl)amine. This intermediate is then reacted with 1-piperidinecarboxylic acid to form compound X. The synthesis of compound X is a complex process that requires extensive knowledge of organic chemistry and specialized laboratory equipment.
属性
IUPAC Name |
N-[4-(pentan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-3-7-14(2)19-24(22,23)16-10-8-15(9-11-16)18-17(21)20-12-5-4-6-13-20/h8-11,14,19H,3-7,12-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNKOPHXUMJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5429904.png)
![4-ethyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429916.png)
![[(cis-4-aminocyclohexyl)methyl][(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5429926.png)



![1-hydroxy-3-methyl-2-[2-(4-nitrophenyl)carbonohydrazonoyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5429942.png)

![N-(2-methoxyphenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5429949.png)
![2,6-dimethyl-3-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5429957.png)
![2-ethyl-5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5429965.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B5429973.png)
![4-[4-methyl-6-(methylamino)pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5429978.png)
![5-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5429991.png)